molecular formula C11H13ClN2O3 B3135898 Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate CAS No. 405872-78-8

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate

Cat. No. B3135898
CAS RN: 405872-78-8
M. Wt: 256.68 g/mol
InChI Key: YVISHWWYVAIPNX-UVTDQMKNSA-N
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Description

Synthesis Analysis

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is synthesized through a specific method that involves the reaction of 3-chloro-2-methylbenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then purified through recrystallization to obtain pure ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate.


Molecular Structure Analysis

The molecular structure of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is represented by the InChI Code: 1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-5-7-11(21-3)8-6-10/h5-8,16H,4H2,1-3H3,(H,15,19,20)/b17-12- .


Physical And Chemical Properties Analysis

The physical form of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is solid . Its molecular weight is 307.31 .

Scientific Research Applications

Crystallographic Analysis

Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate, a related compound, was studied using X-ray powder diffraction to determine its crystal structure. The findings provided detailed insights into its unit-cell parameters and space group, which are essential for understanding the molecular geometry and potential applications in material science and molecular engineering (Qing Wang et al., 2016).

Chemical Reactivity and Synthesis

The compound's hydrazide moiety plays a crucial role in forming complex pyrrole–pyrazole systems. This reactivity was exploited in reactions with various alkyl 2-chloroacetoacetates to produce hydrazone derivatives, leading to novel pyrrole and pyrazole systems with significant implications for organic synthesis and drug design (O. Attanasi et al., 2001).

Biological Activities

Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates were synthesized and assessed for their biological activities. The study uncovered compounds with antiplatelet and antioxidant properties, highlighting the potential for therapeutic applications. These findings underscore the significance of the compound's structure in medicinal chemistry, offering a foundation for the development of new pharmaceutical agents (K. Gurevich et al., 2020).

Analgesic and Anti-inflammatory Properties

Research on derivatives of a similar structural class revealed significant analgesic and anti-inflammatory activities in animal models. These studies provide a basis for further exploration of such compounds in the development of new pain management and anti-inflammatory drugs (D. Dewangan et al., 2015).

Antimicrobial Agents

Another study focused on the synthesis of formazans from related chemical structures as antimicrobial agents. The compounds exhibited moderate activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial treatments (P. Sah et al., 2014).

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation, tumor growth, and bacterial growth. It has also been shown to have an effect on the immune system, specifically on the production of cytokines.

Safety and Hazards

The safety information available indicates that Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate is associated with some hazards. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVISHWWYVAIPNX-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=CC=C1)OC)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-2-chloro-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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